molecular formula C27H27N3O3 B13987248 4,4',4''-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-dimethylcyclohexa-2,5-dien-1-one) CAS No. 38013-14-8

4,4',4''-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-dimethylcyclohexa-2,5-dien-1-one)

Cat. No.: B13987248
CAS No.: 38013-14-8
M. Wt: 441.5 g/mol
InChI Key: VFMZIXLTYJUDEL-UHFFFAOYSA-N
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Description

4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one involves several steps. Common synthetic routes include:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the cyclohexa-2,5-dienylidene groups, with reagents such as halogens or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar compounds to 4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one include:

The uniqueness of 4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

38013-14-8

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

4-[4,6-bis(4-hydroxy-3,5-dimethylphenyl)-1,3,5-triazin-2-yl]-2,6-dimethylphenol

InChI

InChI=1S/C27H27N3O3/c1-13-7-19(8-14(2)22(13)31)25-28-26(20-9-15(3)23(32)16(4)10-20)30-27(29-25)21-11-17(5)24(33)18(6)12-21/h7-12,31-33H,1-6H3

InChI Key

VFMZIXLTYJUDEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)C)O)C)C4=CC(=C(C(=C4)C)O)C

Origin of Product

United States

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